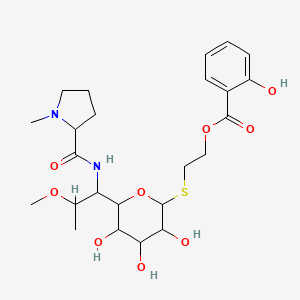
Celesticetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Celesticetin is a natural product found in Streptomyces caelestis and Streptomyces lincolnensis with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Celesticetin exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its efficacy has been compared to other antibiotics, such as lincomycin, revealing that this compound derivatives can possess enhanced antibacterial properties.
- Case Study : In a comparative study, this compound demonstrated an inhibition concentration of 1600 nM, while lincomycin showed 400 nM. However, novel hybrid compounds derived from this compound exhibited even lower inhibition concentrations (100 nM), indicating improved antibacterial activity .
Biosynthetic Engineering
The biosynthesis of this compound involves complex enzymatic processes that can be harnessed for the production of novel antibiotics. Researchers have successfully manipulated the biosynthetic pathways to create hybrid compounds with enhanced properties.
- Biosynthetic Pathway : The attachment of salicylic acid to desalicetin is catalyzed by the Ccb2 acyl-CoA ligase and the Ccb1 acyltransferase. This pathway has been exploited to produce a library of 150 novel lincosamide hybrids with promising antibacterial activities .
| Compound Type | Inhibition Concentration (nM) |
|---|---|
| This compound | 1600 |
| Lincomycin | 400 |
| CELIN (Hybrid) | 100 |
| ODCELIN (Hybrid) | 100 |
Antiplasmodial Activity
Recent studies have indicated that certain derivatives of this compound may possess antiplasmodial activity, making them candidates for treating malaria. The modification of side chains in this compound derivatives has shown promise in enhancing this activity.
- Research Findings : Derivatives with extended alkyl side chains have demonstrated increased antiplasmodial activity compared to standard lincosamides .
Combinatorial Biosynthesis
The relaxed substrate specificity of enzymes involved in this compound biosynthesis allows for combinatorial biosynthesis, leading to the creation of diverse chemical libraries.
- Innovative Approach : By combining the biosynthetic pathways of this compound and lincomycin, researchers have developed unnatural lincosamides with improved bioactivity profiles. This approach highlights the potential for designing new antibiotics through biosynthetic manipulation .
Structural Insights and Modifications
The structural elucidation of this compound has provided insights into its functional groups and how modifications can lead to enhanced pharmacological properties.
Eigenschaften
CAS-Nummer |
2520-21-0 |
|---|---|
Molekularformel |
C24H36N2O9S |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
2-[3,4,5-trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C24H36N2O9S/c1-13(33-3)17(25-22(31)15-8-6-10-26(15)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-9-16(14)27/h4-5,7,9,13,15,17-21,24,27-30H,6,8,10-12H2,1-3H3,(H,25,31) |
InChI-Schlüssel |
VMSQKUCYEMOKMM-UHFFFAOYSA-N |
SMILES |
CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC |
Kanonische SMILES |
CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC |
Synonyme |
celesticetin celesticetin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















